24,25-Dihydroxydammar-20-en-3-one

Overview

Description

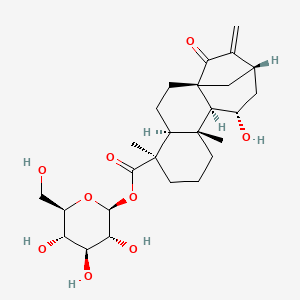

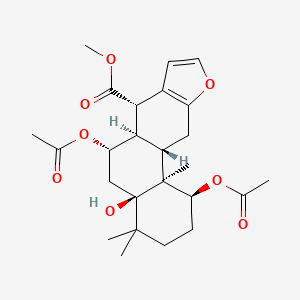

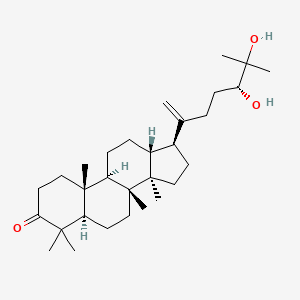

24,25-Dihydroxydammar-20-en-3-one, commonly referred to as 24,25-DHD, is a naturally occurring diterpene found in many plants. It has a wide range of applications in the scientific field, from being used as a synthetic precursor to the development of new pharmaceuticals to its role as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Crystal and Molecular Structure Analysis : The spatial structure of a related compound, 20S,24S-dihydroxydammar-25-en-3-one, was established. This triterpenoid, isolated from the leaves of Betula mandschurica, showed intermolecular cooperative hydrogen bonds, unusual for a triterpenoid system (Il'in et al., 1991).

Cancer Research : Studies on dammarane-type triterpenes, including variants of 24,25-Dihydroxydammar-20-en-3-one, isolated from Panax ginseng, have shown significant inhibitory activities against human cancer cell lines (Ma & Yang, 2015).

Potential in SIRT1 Activation : New dammarane triterpenes from Panax ginseng leaves, including variants of this compound, showed potential as SIRT1 activators. These compounds could be developed for antiaging and treatment of age-associated diseases (Yang et al., 2014).

Pharmacological Activities of Metabolites : The study of metabolites of 20(S)-Protopanaxadiol, a related compound, in human liver microsomes and hepatocytes revealed significant insights into its pharmacological activities and metabolic pathways (Li et al., 2011).

Cytotoxicity and Cancer Cell Line Studies : Research on new triterpenoids from Panax ginseng, related to this compound, highlighted their cytotoxicity through mechanisms involving p53 and the caspase signaling pathway in human hepatoma cell lines (Huang et al., 2008).

Dammarane Triterpenes Isolation and Structural Elucidation : Isolation of new compounds, including variants of this compound, from Astrotrichilia asterotricha and their structural determination via NMR spectroscopy (Mulholland et al., 1994).

Additional Research on Dammarane Triterpenes : Various studies have further explored the chemical properties, synthesis, and biological activities of dammarane triterpenes, a category that includes this compound and its derivatives, highlighting their potential in pharmacological and medicinal applications.

Safety and Hazards

When handling 24,25-Dihydroxydammar-20-en-3-one, avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

24,25-Dihydroxydammar-20-en-3-one, also known as compound 19, is a type of triterpene . It has been found to exhibit cytotoxicity against human cancer cell lines , indicating that its primary targets are likely to be components of these cells.

Mode of Action

Given its cytotoxicity against human cancer cell lines , it can be inferred that it interacts with its targets in a way that inhibits cell proliferation or induces cell death.

Biochemical Pathways

Considering its cytotoxic effects on cancer cells , it is likely that it impacts pathways related to cell growth and survival.

Result of Action

The primary known result of the action of this compound is its cytotoxic effect on human cancer cell lines . This suggests that it may have potential as an anticancer agent.

Biochemical Analysis

Biochemical Properties

24,25-Dihydroxydammar-20-en-3-one is a triterpene, a class of compounds known for their diverse range of biological activitiesIt has been found to exhibit cytotoxicity against human cancer cell lines , suggesting that it may interact with various enzymes, proteins, and other biomolecules involved in cell proliferation and survival.

Cellular Effects

This compound has been found to exhibit cytotoxicity against human cancer cell lines This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(5R)-5,6-dihydroxy-6-methylhept-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25,32-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHDOPOBWMUHDL-QLOVMQEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279286 | |

| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63543-53-3 | |

| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63543-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (24R)-24,25-Dihydroxydammar-20-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.